Tosufloxacine

Vue d'ensemble

Description

La tosufloxacine est un antibiotique fluoroquinolone de troisième génération connu pour son activité antibactérienne à large spectre. Elle est particulièrement efficace contre les bactéries à Gram positif, les chlamydia et les bactéries anaérobies. La this compound est commercialisée sous le nom de marque Ozex au Japon et a un profil de sécurité controversé en raison de son association à une thrombopénie sévère, une néphrite et une hépatotoxicité .

Applications De Recherche Scientifique

Tosufloxacin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of fluoroquinolone antibiotics and their chemical properties.

Biology: Tosufloxacin is studied for its effects on bacterial cell walls and DNA replication.

Medicine: It is used to treat respiratory, biliary tract, urinary tract, and gastrointestinal infections.

Mécanisme D'action

Target of Action

Tosufloxacin is a fluoroquinolone antibacterial agent . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these targets, Tosufloxacin prevents the bacteria from multiplying, thereby stopping the infection.

Mode of Action

Tosufloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by binding to them and inhibiting their activity . This interaction disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacteria cannot multiply, leading to the eradication of the bacterial infection.

Biochemical Pathways

It is known that tosufloxacin, like other fluoroquinolones, interferes with the dna replication process of bacteria This interference disrupts the bacterial cell cycle, preventing the bacteria from multiplying and spreading

Result of Action

The molecular effect of Tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . On a cellular level, this results in the inability of the bacteria to multiply and spread, leading to the eradication of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tosufloxacin. For instance, the presence of other chemicals in the environment can potentially interact with Tosufloxacin, affecting its effectiveness . Additionally, the pH and temperature of the environment can impact the stability and solubility of Tosufloxacin, influencing its absorption and distribution within the body

Analyse Biochimique

Biochemical Properties

Tosufloxacin is an inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Tosufloxacin prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

Tosufloxacin has been found to be effective against biofilm and persister cells of Pseudomonas aeruginosa . It exhibits bactericidal activity against these cells, which are known for their high-level resistance to antibiotics . This suggests that Tosufloxacin can influence cell function by disrupting the formation and survival of biofilms and persister cells.

Molecular Mechanism

The molecular mechanism of Tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the topological states of DNA during transcription. Tosufloxacin binds to these enzymes and prevents them from resealing the DNA strands they break during their normal function, leading to rapid cessation of DNA synthesis and bacterial death .

Temporal Effects in Laboratory Settings

Studies on the effects of Tosufloxacin administration during the developmental period in mice showed increased body weights without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .

Dosage Effects in Animal Models

In animal models, Tosufloxacin exhibited the greatest in vivo bactericidal activity against P. aeruginosa biofilms with a reduction of 4.54 ΔLog10 CFU/mL compared to the vehicle group . This suggests that the effects of Tosufloxacin can vary with different dosages, and it may have a threshold effect observed in these studies.

Metabolic Pathways

As a fluoroquinolone, it is known to interfere with the enzyme DNA gyrase, disrupting DNA replication and transcription .

Transport and Distribution

It is known that fluoroquinolones like Tosufloxacin can passively diffuse through porin channels in the bacterial cell membrane .

Subcellular Localization

Given its mechanism of action, it is likely that Tosufloxacin localizes to the bacterial cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

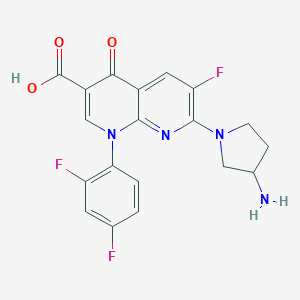

La tosufloxacine est synthétisée par un processus en plusieurs étapes. Une méthode courante implique la réaction de l'acide 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophényl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphtyridine-3-carboxylique avec le monohydrate d'acide p-méthylbenzènesulfonique dans un mélange de méthanol et d'eau. La réaction est réalisée à 65-70 °C pendant 7 heures, suivie de l'ajout de charbon actif et de la filtration .

Méthodes de production industrielle

En milieu industriel, la this compound est souvent préparée par évaporation de solvant, broyage, ultrasonication et lyophilisation. Parmi celles-ci, la méthode d'évaporation de solvant est considérée comme la plus appropriée en raison de son efficacité réactionnelle plus élevée et de meilleures propriétés de dissolution .

Analyse Des Réactions Chimiques

Types de réactions

La tosufloxacine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant son activité antibactérienne.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau des atomes de fluor, ce qui peut affecter ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité, mais impliquent généralement des températures et des niveaux de pH contrôlés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound avec des propriétés antibactériennes modifiées. Ces dérivés sont souvent étudiés pour leur utilisation potentielle dans le traitement de différentes infections bactériennes.

Applications de recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur les antibiotiques fluoroquinolones et leurs propriétés chimiques.

Biologie : La this compound est étudiée pour ses effets sur les parois cellulaires bactériennes et la réplication de l'ADN.

Médecine : Elle est utilisée pour traiter les infections respiratoires, biliaires, urinaires et gastro-intestinales.

Mécanisme d'action

La this compound exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN. En bloquant ces enzymes, la this compound empêche la surtorsion de l'ADN bactérien, ce qui entraîne la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

La tosufloxacine est comparée à d'autres fluoroquinolones telles que :

- Ofloxacine

- Ciprofloxacine

- Lévofloxacine

- Moxifloxacine

- Trovafloxacine

Unicité

La this compound est unique en raison de sa forte activité contre les bactéries persistantes, en particulier les persistances de Staphylococcus aureus. Cette activité est attribuée à la présence du groupe 2,4-difluorophényl en position N-1, qui est absent dans les autres quinolones moins actives . De plus, la this compound a un spectre d'activité plus large et une efficacité plus élevée contre certaines bactéries à Gram positif par rapport aux autres fluoroquinolones .

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

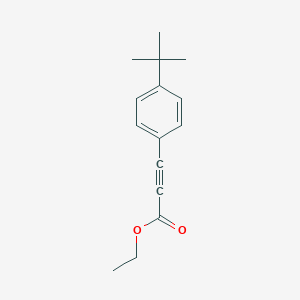

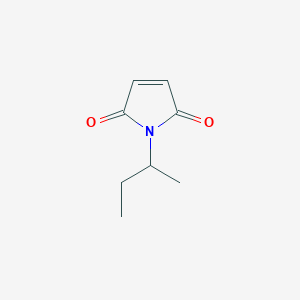

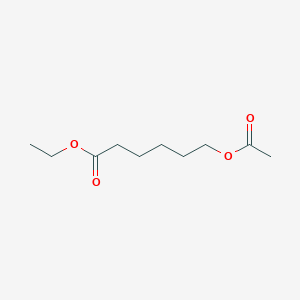

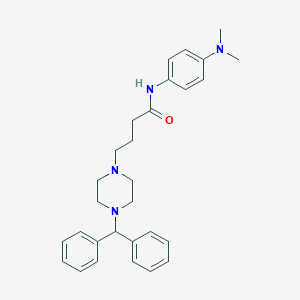

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tosufloxacin?

A1: Tosufloxacin, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. [, , , , , , ]

Q2: Does the structure of Tosufloxacin influence its interaction with bacterial DNA gyrase and topoisomerase IV?

A2: Yes, the presence of a 2,4-difluorophenyl group at the N-1 position of Tosufloxacin has been suggested to contribute to its high activity against bacterial persisters. This structural feature is absent in some other less active quinolones. []

Q3: What is the molecular formula and weight of Tosufloxacin?

A3: The molecular formula of Tosufloxacin is C19H17F3N4O3S. Its molecular weight is 434.43 g/mol. [, ]

Q4: What spectroscopic data are available for characterizing Tosufloxacin?

A4: Various spectroscopic techniques have been employed to characterize Tosufloxacin and its interactions. These include:

- Infrared (IR) spectrophotometry: Used to analyze corneal deposits potentially caused by Tosufloxacin. []

- Fluorescence spectroscopy: Utilized to study the interaction of Tosufloxacin with aluminum ions and develop a sensitive analytical method for its detection. []

Q5: How is Tosufloxacin absorbed and distributed in the body?

A5: Tosufloxacin exhibits good oral bioavailability. [, ] In animal models, it achieves high concentrations in various tissues, including the lungs. [] Additionally, Tosufloxacin has been detected in the kidneys of a patient with crystal nephropathy, indicating its ability to reach this organ. []

Q6: Is Tosufloxacin metabolized in the body?

A6: While specific details on Tosufloxacin metabolism were not found within the provided papers, research suggests it might be a prodrug. A prodrug form, A-71497, has been synthesized to enhance water solubility, and it produces high plasma levels of Tosufloxacin after administration in animal models. []

Q7: How is Tosufloxacin eliminated from the body?

A7: Specific details about the elimination pathways of Tosufloxacin were not found in the provided papers.

Q8: Are there known mechanisms of resistance to Tosufloxacin?

A8: Yes, Tosufloxacin resistance has been observed. One identified mechanism involves mutations in the gyrA gene of bacteria, particularly a dual mutation (Ser83Leu and Asp87Gly), leading to decreased susceptibility to Tosufloxacin and potentially other quinolones. []

Q9: What is the role of active efflux in Tosufloxacin resistance?

A9: Active efflux plays a role in resistance, particularly to hydrophilic quinolones like Ofloxacin. Studies comparing Ofloxacin and Tosufloxacin accumulation in resistant E. coli strains indicate that while both drugs are affected by active efflux, Ofloxacin accumulation is more significantly reduced. This suggests that active efflux might be a more crucial factor for resistance to hydrophilic quinolones than for hydrophobic ones like Tosufloxacin. []

Q10: Is there cross-resistance between Tosufloxacin and other quinolones?

A10: Yes, cross-resistance has been observed between Tosufloxacin and other quinolones, particularly in in vitro-selected resistant mutants and clinical isolates of ciprofloxacin-resistant S. aureus. This suggests that resistance mechanisms, potentially involving mutations in DNA gyrase or topoisomerase IV, can confer resistance to multiple quinolones. []

Q11: What is the antibacterial spectrum of Tosufloxacin?

A11: Tosufloxacin demonstrates a broad antibacterial spectrum, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]

- Gram-positive: Highly active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis. [, , , , , ]

- Gram-negative: Active against Enterobacteriaceae (including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella typhimurium), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis. [, , , , , , , ]

- Anaerobes: Notably active against various anaerobic bacteria, including Bacteroides fragilis and Peptostreptococcus species. []

- Atypicals: Exhibits activity against Mycoplasma pneumoniae and Legionella species. [, ]

Q12: How does the activity of Tosufloxacin compare to other quinolones?

A12: The in vitro activity of Tosufloxacin varies depending on the bacterial species and the specific quinolone being compared.

- Gram-positives: Generally more potent than other quinolones against Gram-positive bacteria, including MRSA. [, , ]

- Gram-negatives: Activity against Enterobacteriaceae is comparable to or slightly less potent than Ciprofloxacin. [, ] Tosufloxacin shows good activity against Pseudomonas aeruginosa, but slightly less than Ciprofloxacin. [, , , ]

- Anaerobes: Consistently demonstrates higher activity against anaerobic bacteria compared to other tested quinolones. [, ]

Q13: What is the efficacy of Tosufloxacin against bacterial persisters?

A13: Tosufloxacin exhibits potent activity against Staphylococcus aureus persisters, completely eradicating them within 2 days in in vitro studies. This activity has been linked to the presence of the 2,4-difluorophenyl group at the N-1 position of the molecule. []

Q14: What in vivo models have been used to study the efficacy of Tosufloxacin?

A14: Tosufloxacin has shown efficacy in various animal models, including:

- Respiratory tract infections: Effective against S. aureus, S. pneumoniae, and K. pneumoniae in mouse models. []

- Urinary tract infections: Effective in mouse pyelonephritis models caused by P. aeruginosa. []

- Intra-abdominal infections: Demonstrated efficacy in rat models, particularly when combined with Metronidazole. []

Q15: Have there been any clinical trials evaluating the efficacy of Tosufloxacin?

A15: Yes, several clinical trials have investigated the efficacy of Tosufloxacin in treating various infections, including:

- Respiratory tract infections: Demonstrated efficacy in treating acute bronchitis and other respiratory tract infections. [, , ]

- Urinary tract infections: Shown to be effective in treating acute uncomplicated cystitis, with potential for single-dose therapy. [, ]

- Nongonococcal urethritis: Found to be as effective as Doxycycline in treating this condition, including cases caused by Chlamydia trachomatis. []

Q16: What strategies have been explored to improve the solubility and bioavailability of Tosufloxacin?

A16: To enhance solubility and bioavailability:

- Prodrugs: Synthesis of the prodrug A-71497, which demonstrates improved water solubility and converts to Tosufloxacin in vivo. []

- Inclusion complexes: Formation of inclusion complexes with Hydroxypropyl-β-cyclodextrin enhances the water solubility and dissolution rate of Tosufloxacin tosylate. []

Q17: What is the impact of formulation on the dissolution rate of Tosufloxacin?

A17: The formulation significantly influences the dissolution rate of Tosufloxacin.

- Dispersible tablets: Specific formulations of dispersible tablets have demonstrated shorter disintegration times and higher dissolution rates compared to conventional tablets. [, ]

- Inclusion complexes: Inclusion complexes with Hydroxypropyl-β-cyclodextrin substantially improve the dissolution rate of Tosufloxacin tosylate. []

Q18: How stable is Tosufloxacin under various conditions?

A19: While specific stability data were not found in the provided papers, research highlights that optimizing formulations can enhance the stability of Tosufloxacin. For example, the use of aluminum potassium sulfate dodecahydrate as a cosolvent in ophthalmic solutions improves drug solubility and stability. []

Q19: What analytical methods are commonly used to quantify Tosufloxacin?

A19: Several analytical methods are employed for Tosufloxacin quantification:

- High-performance liquid chromatography (HPLC): Widely used for determining Tosufloxacin concentrations in plasma, formulations, and biological samples. [, , ]

- Fluorescence spectroscopy: Utilized to develop a sensitive method for detecting Tosufloxacin by exploiting its fluorescence enhancement in the presence of aluminum ions. []

Q20: Are there any reported cases of Tosufloxacin-induced adverse effects?

A20: Yes, while generally considered safe, Tosufloxacin has been associated with adverse effects in some cases. These include:

- Corneal deposits: Reported in patients with compromised corneas, particularly after keratoplasty or in individuals with poor tear secretion. [, , ]

- Drug-induced pneumonitis: A case of eosinophilic pneumonia potentially linked to Tosufloxacin tosylate has been reported. []

- Thrombocytopenic purpura: A case of Tosufloxacin tosylate-induced thrombocytopenic purpura has been documented. []

- Crystalline nephropathy: Cases of acute kidney injury and crystal-forming interstitial nephritis associated with Tosufloxacin use have been reported. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B10796.png)

![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)